(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

Chiral Synthesis Enantioselective Synthesis Piperidine Alkaloids

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS 448963-98-2) is an enantiomerically pure (R)-configured chiral piperidine derivative featuring a 5-oxo (ketone) group, a Boc (tert-butoxycarbonyl) nitrogen protecting group, and a methyl ester at the 2-position. Its molecular formula is C12H19NO5, with a molecular weight of 257.28 g/mol.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 448963-98-2
Cat. No. B1412304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
CAS448963-98-2
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1
InChIKeyUCRLFGKYCFXSEA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-tert-Butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS 448963-98-2) | Chiral Piperidine Building Block Procurement Guide


(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS 448963-98-2) is an enantiomerically pure (R)-configured chiral piperidine derivative featuring a 5-oxo (ketone) group, a Boc (tert-butoxycarbonyl) nitrogen protecting group, and a methyl ester at the 2-position. Its molecular formula is C12H19NO5, with a molecular weight of 257.28 g/mol . It is classified as a heterocyclic building block and is primarily utilized as a key intermediate in the asymmetric synthesis of pharmaceutical compounds, particularly those targeting the dipeptidyl peptidase IV (DPP-IV) enzyme for type II diabetes treatment [1]. The compound's defined (R)-stereochemistry at the 2-position is a critical feature for downstream enantioselective synthesis, distinguishing it from its (S)-enantiomer and racemic mixtures .

Procurement Risk Analysis: Why (R)-1-tert-Butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate Cannot Be Interchanged with Structural Analogs


Generic substitution within the 5-oxopiperidine-1,2-dicarboxylate class is a high-risk procurement strategy due to the compound's defined stereochemistry and orthogonal protecting group strategy. The (R)-enantiomer (CAS 448963-98-2) and its (S)-counterpart (CAS 915976-31-7) are distinct chemical entities that lead to diastereomeric products in subsequent asymmetric syntheses, directly impacting the enantiomeric excess of final active pharmaceutical ingredients . Furthermore, substituting the methyl ester with an ethyl ester (CAS 917344-15-1) or altering the N-protecting group from Boc to Cbz (CAS 1638744-71-4) alters the compound's reactivity profile and deprotection conditions, which can derail validated multi-step synthetic routes . Replacing the target compound with a racemic mixture (e.g., CAS 869564-40-9) necessitates costly and time-consuming chiral resolution steps that are avoided by sourcing the correct single enantiomer upfront .

Evidence-Based Differentiation: Quantitative Metrics for (R)-1-tert-Butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS 448963-98-2) Against Key Analogs


Chiral Identity: Enantiomeric Configuration (R vs. S) and Its Impact on Asymmetric Synthesis

The target compound's defined (R)-stereochemistry at the 2-position is a non-interchangeable feature. While the (S)-enantiomer (CAS 915976-31-7) is commercially available with identical reported purity specifications (NLT 98%), the two compounds are distinct chemical entities with different optical rotation values and will yield diastereomeric products in subsequent reactions . The use of the incorrect enantiomer in a chiral synthesis, such as the baker's yeast reduction of analogous 3-oxo-piperidine derivatives, would lead to a different stereochemical outcome, directly impacting the final product's enantiomeric excess (e.e.) which has been demonstrated to reach >97% e.e. for a similar (2R,3S) product [1]. There is no published head-to-head data comparing the two enantiomers in a specific reaction, but the fundamental principles of stereochemistry dictate their non-equivalence.

Chiral Synthesis Enantioselective Synthesis Piperidine Alkaloids

Protecting Group Orthogonality: Methyl Ester vs. Ethyl Ester Reactivity in Selective Deprotection

The target compound's methyl ester offers a distinct advantage in orthogonal protecting group strategies compared to its closest analog, the ethyl ester (R)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (CAS 917344-15-1) . Methyl esters are generally more reactive towards nucleophiles and undergo saponification more readily than ethyl esters, allowing for selective deprotection in the presence of other base-labile groups [1]. While specific kinetic data for these exact compounds are not available, the established reactivity trend is that methyl esters hydrolyze approximately 2-4 times faster than ethyl esters under standard basic conditions (e.g., LiOH, NaOH) due to reduced steric hindrance [2].

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Commercially Reported Purity: Batch-to-Batch Consistency from Multiple Suppliers

The target compound (CAS 448963-98-2) is commercially available with a consistently reported purity specification of NLT 98% from multiple independent suppliers, including Synblock, MolCore, Aladdin, and Leyan . In contrast, the racemic mixture (CAS 869564-40-9) is offered at a lower typical purity of 95% by suppliers like AK Scientific, reflecting the added complexity and cost of purifying a single enantiomer from a racemic mixture . The consistently higher reported purity for the (R)-enantiomer indicates a more robust and reliable supply chain for this specific stereoisomer.

Quality Control Purity Specification Intermediate Procurement

Validated Intermediate in DPP-IV Inhibitor Synthesis (Patent-Exemplified Utility)

The compound is specifically claimed as a key intermediate in a patented process for the preparation of medicaments exhibiting inhibitory activity against dipeptidyl peptidase IV (DPP-IV) for treating type II diabetes and obesity (NZ Patent 607694A) [1]. The patent describes its use in a coupling and cyclization sequence, leveraging its chiral center and oxo group. While no direct comparative yield data against an alternative chiral building block is provided in the patent abstract, the fact that this specific chiral piperidine derivative was selected for a multi-step industrial process underscores its functional utility over a generic, non-chiral, or differently protected piperidine scaffold [2].

DPP-IV Inhibitor Type II Diabetes Pharmaceutical Intermediate

Defined Application Scenarios for (R)-1-tert-Butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate (CAS 448963-98-2) Based on Verified Evidence


Asymmetric Synthesis of DPP-IV Inhibitors for Type II Diabetes Research

Procurement for this scenario is supported by patent evidence (NZ607694A) that explicitly claims this chiral building block as an intermediate in the synthesis of DPP-IV enzyme inhibitors . Research groups focused on developing new gliptin-class drugs or exploring related piperidine-based scaffolds will require the defined (R)-stereochemistry of this compound to ensure the correct three-dimensional orientation of the final active molecule. Sourcing the (S)-enantiomer or a racemic mixture would introduce an unwanted stereoisomer or necessitate a chiral resolution step, respectively, complicating the synthetic route and potentially invalidating biological assay results .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Manipulation

This scenario applies to complex synthetic routes where the sequential, chemoselective deprotection of functional groups is critical. The combination of a Boc-protected amine and a methyl ester in the target compound offers a standard orthogonal protecting group pair . As established, the methyl ester provides a point of differentiation from the less reactive ethyl ester analog (CAS 917344-15-1), allowing for milder or more rapid selective hydrolysis if needed . This is particularly relevant in the synthesis of highly functionalized piperidine alkaloids or peptidomimetics, where multiple protecting groups must be removed in a specific order without affecting other sensitive functionalities.

Chiral Building Block Stock for a Core Piperidine Fragment Library

Medicinal chemistry groups building a fragment library based on the 5-oxopiperidine core should prioritize the procurement of this single (R)-enantiomer. It serves as a versatile chiral scaffold that can be further functionalized at the ketone (e.g., reductive amination, Grignard addition) or after Boc-deprotection. The consistently high commercial purity (NLT 98%) reported by multiple vendors reduces the risk of impurities interfering with high-throughput biological screening . While not directly compared to other esters, its widespread availability and well-characterized spectral data (e.g., 1H NMR) make it a reliable starting point for derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.